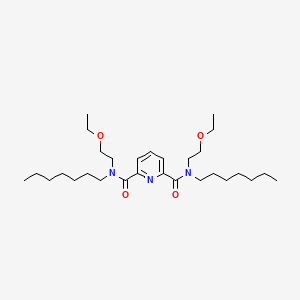
2-amino-4-(4-methylphenyl)-6-oxo-1H-pyridine-3,5-dicarbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-amino-4-(4-methylphenyl)-6-oxo-1H-pyridine-3,5-dicarbonitrile is an organic compound with a complex structure that includes a pyridine ring substituted with amino, oxo, and cyano groups, as well as a 4-methylphenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-4-(4-methylphenyl)-6-oxo-1H-pyridine-3,5-dicarbonitrile typically involves multi-step reactions. One common method involves the condensation of aromatic aldehydes, acetophenone derivatives, malononitrile, and ammonium acetate. This reaction is usually carried out in ethanol under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve optimizing the laboratory-scale synthesis for larger-scale production, focusing on yield, purity, and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions
2-amino-4-(4-methylphenyl)-6-oxo-1H-pyridine-3,5-dicarbonitrile can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The oxo group can be reduced to form hydroxyl derivatives.
Substitution: The cyano groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
2-amino-4-(4-methylphenyl)-6-oxo-1H-pyridine-3,5-dicarbonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Wirkmechanismus
The mechanism of action of 2-amino-4-(4-methylphenyl)-6-oxo-1H-pyridine-3,5-dicarbonitrile is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its functional groups. The amino and cyano groups may form hydrogen bonds or electrostatic interactions with biological molecules, while the oxo group can participate in redox reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-amino-4-methylphenol: Shares the amino and methylphenyl groups but lacks the pyridine ring and cyano groups.
2-amino-4-methylthiazole: Contains a thiazole ring instead of a pyridine ring and has different functional groups.
2-amino-4,6-diphenylnicotinonitrile: Similar pyridine ring structure but with different substituents.
Uniqueness
2-amino-4-(4-methylphenyl)-6-oxo-1H-pyridine-3,5-dicarbonitrile is unique due to its combination of functional groups and the specific arrangement of these groups on the pyridine ring
Eigenschaften
CAS-Nummer |
67720-43-8 |
|---|---|
Molekularformel |
C14H10N4O |
Molekulargewicht |
250.25 g/mol |
IUPAC-Name |
2-amino-4-(4-methylphenyl)-6-oxo-1H-pyridine-3,5-dicarbonitrile |
InChI |
InChI=1S/C14H10N4O/c1-8-2-4-9(5-3-8)12-10(6-15)13(17)18-14(19)11(12)7-16/h2-5H,1H3,(H3,17,18,19) |
InChI-Schlüssel |
COSHYDBMGCDOQL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C2=C(C(=O)NC(=C2C#N)N)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


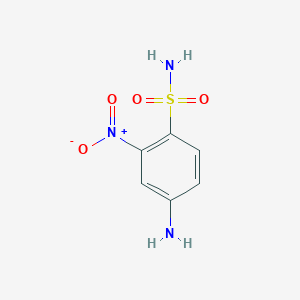

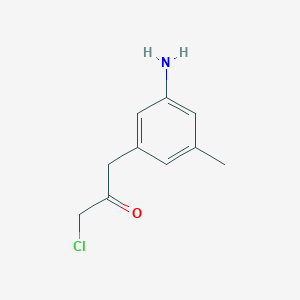
![Propanedinitrile, [[2,5-dimethoxy-4-(methylthio)phenyl]methylene]-](/img/structure/B14066676.png)


![2-[(Diethoxyphosphoryl)methyl]-3-ethoxy-3-oxopropanoate](/img/structure/B14066686.png)

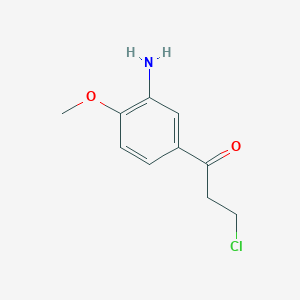
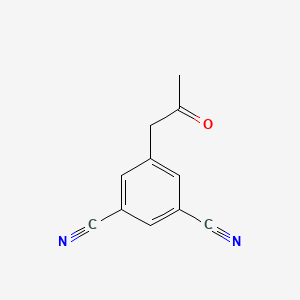
![10-[3-(Dimethylamino)-2-methylpropyl]-10H-phenothiazin-3-OL](/img/structure/B14066702.png)
